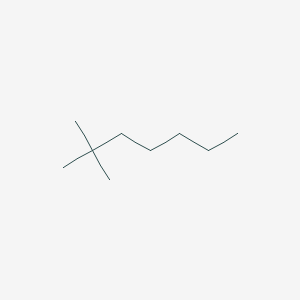

2,2-Dimethylheptane

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 74181. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,2-dimethylheptane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20/c1-5-6-7-8-9(2,3)4/h5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSABUFWDVWCFDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0061454 | |

| Record name | 2,2-Dimethylheptane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0061454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1071-26-7, 26447-41-6 | |

| Record name | 2,2-Dimethylheptane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1071-26-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2-Dimethylheptane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001071267 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexane, trimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026447416 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2-DIMETHYLHEPTANE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74181 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,2-Dimethylheptane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0061454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2-dimethylheptane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.718 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,2-DIMETHYLHEPTANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3UIU4Z489X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2,2-Dimethylheptane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed exploration of the primary synthetic pathways for 2,2-dimethylheptane, a branched-chain alkane of interest in various chemical research and development applications. Due to its sterically hindered quaternary carbon center, the synthesis of this compound requires careful consideration of reaction methodologies to achieve satisfactory yields. This document outlines two principal and effective strategies: the Grignard Reaction and the Corey-House Synthesis. Detailed experimental protocols, quantitative data, and mechanistic diagrams are provided to facilitate practical application in a laboratory setting.

Grignard Reaction Pathway

The Grignard reaction is a versatile and well-established method for the formation of carbon-carbon bonds. For the synthesis of this compound, a plausible approach involves the coupling of a Grignard reagent with a suitable alkyl halide. One logical route is the reaction of a pentylmagnesium halide with a tert-butyl halide.

Reaction Scheme

The overall reaction involves the formation of a pentylmagnesium bromide Grignard reagent, which then acts as a nucleophile, attacking the electrophilic carbon of tert-butyl bromide.

Step 1: Formation of Pentylmagnesium Bromide

Step 2: Coupling with tert-Butyl Bromide

Experimental Protocol

The following protocol is a representative procedure for the Grignard-based synthesis of this compound. All glassware should be thoroughly dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent quenching of the Grignard reagent by moisture.

Materials and Reagents:

-

Magnesium turnings

-

Iodine crystal (as initiator)

-

1-Bromopentane

-

tert-Butyl bromide

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

Procedure:

-

Preparation of the Grignard Reagent:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 equivalents).

-

Add a single crystal of iodine.

-

Slowly add a solution of 1-bromopentane (1.0 equivalent) in anhydrous diethyl ether via the dropping funnel. The reaction is initiated when the color of the iodine fades and gentle refluxing begins.

-

Maintain a steady reflux by controlling the rate of addition of the 1-bromopentane solution.

-

After the addition is complete, continue to reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

-

-

Coupling Reaction:

-

Cool the freshly prepared pentylmagnesium bromide solution to 0 °C in an ice bath.

-

Slowly add a solution of tert-butyl bromide (1.1 equivalents) in anhydrous diethyl ether from the dropping funnel.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

-

Work-up and Purification:

-

Quench the reaction by slowly adding a saturated aqueous ammonium chloride solution.

-

Separate the organic layer and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

-

Purify the crude product by fractional distillation to obtain this compound.

-

Quantitative Data

| Parameter | Value |

| Reactants | 1-Bromopentane, Magnesium, tert-Butyl Bromide |

| Stoichiometry | 1 : 1.2 : 1.1 |

| Solvent | Anhydrous Diethyl Ether |

| Reaction Time | 4-6 hours |

| Reaction Temperature | 0 °C to Room Temperature |

| Expected Yield | 40-60% |

Grignard Synthesis Workflow

Corey-House Synthesis Pathway

The Corey-House synthesis is a powerful method for forming alkanes by coupling an alkyl halide with a lithium dialkylcuprate (Gilman reagent).[1][2][3] This method is often superior to the Grignard reaction for coupling with sterically hindered halides and generally provides higher yields.[3] To synthesize this compound, one could react lithium di-tert-butylcuprate with 1-bromopentane.

Reaction Scheme

The synthesis proceeds in three main stages: formation of an organolithium reagent, conversion to a Gilman reagent, and the final coupling reaction.

Step 1: Formation of tert-Butyllithium

Step 2: Formation of Lithium di-tert-butylcuprate (Gilman Reagent)

Step 3: Coupling with 1-Bromopentane

Conclusion

Both the Grignard reaction and the Corey-House synthesis represent viable and effective methods for the laboratory-scale preparation of this compound. The choice between these two pathways may depend on the availability of starting materials, the desired yield, and the technical capabilities for handling air- and moisture-sensitive reagents. The Corey-House synthesis is generally favored for its higher yields and broader substrate scope, particularly when dealing with sterically demanding couplings. The detailed protocols and data presented in this guide are intended to provide a solid foundation for the successful synthesis of this compound for research and development purposes.

References

Thermodynamic properties of 2,2-Dimethylheptane

An In-depth Technical Guide to the Thermodynamic Properties of 2,2-Dimethylheptane

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a branched-chain alkane with the chemical formula C9H20.[1][2] As an isomer of nonane, its physical and chemical characteristics, including its thermodynamic properties, are of significant interest in various fields, from fundamental chemical thermodynamics to applications in fuel development and as a reference compound in analytical chemistry. Understanding these properties is crucial for process design, reaction modeling, and safety assessments. This guide provides a consolidated overview of the key thermodynamic data for this compound, details the experimental protocols used for their determination, and illustrates the logical framework of thermodynamics and experimental procedures.

Quantitative Thermodynamic Data

The thermodynamic properties of this compound have been determined through various experimental and computational methods. The following tables summarize the most critical data points available from publicly accessible, peer-reviewed sources.

Table 1: Phase Transition and Critical Properties

| Property | Value | Units | Source(s) |

| Molecular Weight | 128.255 | g/mol | [1][2] |

| Normal Boiling Point | 132.7 °C (405.85 K) | °C (K) | [3] |

| Melting Point | -113 °C (160.15 K) | °C (K) | [4] |

| Critical Temperature | 295 °C (568.15 K) | °C (K) | [4] |

| Critical Pressure | 20.6 | atm | [4] |

| Enthalpy of Vaporization (ΔvapH°) | 42.1 | kJ/mol | [5] |

| Enthalpy of Fusion (ΔfusH°) | 9.58 | kJ/mol | [5] |

Table 2: Standard State Thermodynamic Properties (at 298.15 K and 1 bar)

| Property | Phase | Value | Units | Source(s) |

| Standard Enthalpy of Formation (ΔfH°) | Liquid | -288.2 | kJ/mol | [6] |

| Standard Enthalpy of Formation (ΔfH°) | Gas | -245.36 | kJ/mol | [6] |

| Standard Enthalpy of Combustion (ΔcH°) | Liquid | -6131.1 | kJ/mol | [7] |

| Ideal Gas Heat Capacity (Cp,gas) | Gas | 188.7 | J/mol·K | [5] |

Table 3: Vapor Pressure Data

The vapor pressure of this compound is a critical property for understanding its volatility. The following data points illustrate the relationship between temperature and vapor pressure.

| Temperature (°C) | Pressure (kPa) | Source(s) |

| -58 | 0.001 | [8] |

| -39 | 0.01 | [8] |

| -15 | 0.1 | [8] |

| 18 | 1 | [8] |

| 63.6 | 10 | [8] |

| 132.3 | 100 | [8] |

Note: Some values in the table are extrapolated and should be treated with caution.[8]

Experimental Protocols

The accurate determination of thermodynamic properties relies on precise and well-established experimental techniques. The primary methods for measuring heats of combustion and heat capacities are bomb calorimetry and adiabatic calorimetry, respectively.

Protocol 1: Determination of Enthalpy of Combustion via Bomb Calorimetry

The standard enthalpy of combustion is determined using a bomb calorimeter, which measures the heat released from a combustion reaction at constant volume.[9]

Objective: To measure the change in internal energy (ΔU) for the combustion of this compound, from which the enthalpy of combustion (ΔH) can be calculated.

Methodology:

-

Calibration: The heat capacity (Cv) of the calorimeter system (bomb, water, bucket, stirrer, etc.) must first be determined.[10] This is achieved by combusting a known mass of a standard substance with a certified heat of combustion, typically benzoic acid.[11]

-

Sample Preparation: A precise mass (typically 0.5 - 1.0 g) of high-purity this compound is placed in a crucible within the calorimeter's pressure vessel, or "bomb".[12] A fuse wire of known length and mass is positioned to make contact with the sample.[12]

-

Assembly and Pressurization: A small, known volume of distilled water is added to the bomb to saturate the internal atmosphere, ensuring that any water formed during combustion is in the liquid state. The bomb is then sealed and pressurized with pure oxygen to approximately 30 atm.[13]

-

Calorimeter Setup: The sealed bomb is submerged in a precise volume of water in the calorimeter bucket.[12][13] The entire assembly is placed within an insulating jacket to minimize heat exchange with the surroundings.[10] For adiabatic systems, the jacket temperature is actively controlled to match the bucket temperature throughout the experiment.[13]

-

Combustion and Data Acquisition: The initial temperature of the water is recorded for several minutes to establish a baseline. The sample is then ignited by passing an electric current through the fuse wire.[13] The temperature of the water in the bucket is recorded at regular intervals (e.g., every 30 seconds) until a maximum temperature is reached and begins to cool.[12][13]

-

Analysis and Corrections:

-

The raw temperature change (ΔT) is corrected for any heat exchange and the heat released by the ignition wire.

-

The heat released by the combustion (Q_reaction) is calculated using the calorimeter's heat capacity and the corrected ΔT.

-

Corrections are also applied for the formation of nitric acid and sulfuric acid (if sulfur is present), which are side reactions unique to the bomb process.[10]

-

The constant volume heat of combustion (ΔU) is calculated from Q_reaction and the mass of the sample. The standard enthalpy of combustion (ΔH) is then derived using the relation ΔH = ΔU + Δ(PV) = ΔU + Δn_gas(RT), where Δn_gas is the change in the number of moles of gas in the balanced combustion equation.[12]

-

Protocol 2: Determination of Heat Capacity via Adiabatic Calorimetry

Adiabatic calorimetry is a highly accurate method for measuring the heat capacity of a substance by minimizing heat exchange between the calorimeter and its surroundings.[14][15]

Objective: To measure the heat capacity (Cp) of liquid this compound as a function of temperature.

Methodology:

-

Apparatus: The core of the apparatus is a sample cell (container) of known heat capacity, equipped with a precision thermometer (e.g., platinum resistance thermometer) and an electric heater.[16] This cell is surrounded by one or more adiabatic shields.[16][17] Thermocouples are placed between the cell and the shields to detect any temperature difference.

-

Sample Loading: A known mass of degassed, high-purity this compound is loaded into the sample cell.

-

Measurement Principle: The principle of operation is to introduce a precisely measured quantity of electrical energy (heat, Q) to the sample cell and measure the resulting temperature increase (ΔT).[14]

-

Experimental Procedure:

-

The system is brought to the desired starting temperature.

-

During the experiment, the temperatures of the adiabatic shields are automatically and continuously adjusted to match the temperature of the sample cell.[16][18] This creates a zero temperature gradient, effectively eliminating heat loss to the surroundings.[14]

-

A stable initial temperature (T_initial) is recorded.

-

A known amount of electrical energy (Q) is supplied to the heater over a defined period, causing the temperature of the sample and cell to rise.

-

After the heating period, the system is allowed to equilibrate, and a stable final temperature (T_final) is recorded.

-

-

Calculation:

-

The total heat capacity of the cell and sample (C_total) is calculated as C_total = Q / (T_final - T_initial).

-

The heat capacity of the sample (C_sample) is found by subtracting the previously determined heat capacity of the empty cell (C_cell) from the total heat capacity: C_sample = C_total - C_cell.

-

The molar heat capacity (Cp) is then calculated by dividing C_sample by the number of moles of the substance.

-

This process is repeated over a range of temperatures to map out the heat capacity curve.[17]

-

Visualizations

As a simple alkane, this compound is not involved in biological signaling pathways. The following diagrams illustrate a key experimental workflow and a fundamental logical relationship in thermodynamics.

Caption: Workflow for determining the enthalpy of combustion using a bomb calorimeter.

Caption: The relationship between Gibbs Free Energy, Enthalpy, and Entropy.

References

- 1. Heptane, 2,2-dimethyl- [webbook.nist.gov]

- 2. Heptane, 2,2-dimethyl- [webbook.nist.gov]

- 3. 2,2-dimethyl heptane, 1071-26-7 [thegoodscentscompany.com]

- 4. This compound [stenutz.eu]

- 5. Heptane, 2,2-dimethyl- (CAS 1071-26-7) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. Prediction of Standard Enthalpy of Formation by a QSPR Model - PMC [pmc.ncbi.nlm.nih.gov]

- 7. web.mit.edu [web.mit.edu]

- 8. physics.nyu.edu [physics.nyu.edu]

- 9. mrclab.com [mrclab.com]

- 10. scimed.co.uk [scimed.co.uk]

- 11. Exploring the Science of Heat: Understanding Combustion Through Bomb Calorimetry - Aimil Corporate Blog [aimil.com]

- 12. web.williams.edu [web.williams.edu]

- 13. ME 354 Lab - Bomb Calorimeter Experiment [www2.latech.edu]

- 14. High-Temperature Adiabatic Calorimeter for Constant-Volume Heat Capacity Measurements of Compressed Gases and Liquids - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Heat Capacity Measurement | CaloriCool [caloricool.org]

- 16. akjournals.com [akjournals.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. nvlpubs.nist.gov [nvlpubs.nist.gov]

2,2-Dimethylheptane CAS registry number and synonyms

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,2-Dimethylheptane, a branched-chain alkane. It details its chemical and physical properties, including its CAS registry number and various synonyms for precise identification. The guide explores its synthesis, primarily through Grignard reactions, and its applications in various industries, with a focus on its potential relevance to the pharmaceutical sector. Detailed analytical protocols for its identification and quantification, particularly using gas chromatography, are presented. Furthermore, this document delves into the known biological activity and metabolic pathways of this compound, highlighting its biodegradation by microbial species. Toxicological information is also included to ensure safe handling and application.

Chemical Identification and Properties

This compound is a saturated hydrocarbon with the chemical formula C9H20.[1][2] Its structure features a seven-carbon chain with two methyl groups attached to the second carbon atom.

CAS Registry Number: 1071-26-7[3][4]

Synonyms: A variety of synonyms are used to identify this compound in literature and commercial listings. These include:

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its application in research and development.

| Property | Value | Source |

| Molecular Formula | C9H20 | [1][2] |

| Molecular Weight | 128.26 g/mol | [2] |

| Appearance | Colorless liquid | |

| Density | 0.707 g/cm³ at 20°C | [5] |

| Boiling Point | 132.7 °C at 760 mmHg | [5] |

| Melting Point | -113 °C | [5][6] |

| Flash Point | 24.4 °C | |

| Vapor Pressure | 11.1 mmHg at 25°C | |

| Water Solubility | 359.2 µg/L | [5] |

| Refractive Index | 1.3993 at 20°C | [5] |

| logP (Octanol/Water) | 5.17 |

Spectroscopic Data

Spectroscopic data is critical for the unambiguous identification of this compound.

-

Mass Spectrometry: The NIST WebBook provides the electron ionization mass spectrum for this compound, which is a key tool for its identification in complex mixtures.[1]

-

Infrared (IR) Spectroscopy: The gas-phase IR spectrum of this compound is available, showing characteristic C-H stretching and bending vibrations for alkanes.[7]

-

13C NMR Spectroscopy: The 13C NMR spectrum provides information about the carbon skeleton of the molecule.[8]

Synthesis and Manufacturing

The synthesis of branched alkanes like this compound often involves the formation of new carbon-carbon bonds. One common laboratory-scale method is the Grignard reaction. For instance, reacting a Grignard reagent derived from an appropriate alkyl halide with a suitable ketone or another electrophile can yield the desired branched structure. Precursors that can be used in the synthesis of this compound include tert-butyl chloride and pentyl magnesium bromide.

A general synthetic approach could involve the reaction of tert-butylmagnesium chloride with a pentyl-containing electrophile.

Caption: General workflow for the synthesis of this compound via a Grignard reaction.

Applications

This compound has applications in several industrial sectors.

-

Solvent: Due to its nonpolar nature, it can be used as a solvent in various chemical processes.

-

Fuel Additive: Like other branched alkanes, it has a high octane rating and can be a component of gasoline to improve combustion properties.

-

Reference Standard: In analytical chemistry, it can be used as a reference standard in gas chromatography for the analysis of hydrocarbons.

-

Organic Synthesis: It serves as a starting material or intermediate in the synthesis of other organic compounds.[9] In the context of drug development, it can be used as a non-polar solvent or as a building block for the synthesis of more complex molecules.[9]

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

The analysis of volatile hydrocarbons like this compound is routinely performed using GC-MS. The following is a general protocol that can be adapted for specific instrumentation and sample matrices.

1. Sample Preparation:

-

Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable volatile solvent such as hexane or pentane.

-

Create a series of calibration standards by serially diluting the stock solution to cover the desired concentration range (e.g., 1 µg/mL to 100 µg/mL).

-

For quantitative analysis, add a fixed concentration of an internal standard (e.g., n-dodecane) to all standards and samples.

2. GC-MS Instrumentation and Parameters:

| Parameter | Setting |

| GC Column | Non-polar capillary column (e.g., DB-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness) |

| Injector | Split/Splitless Inlet |

| Injection Volume | 1 µL |

| Inlet Temperature | 250 °C |

| Oven Program | Initial temp 50°C for 2 min, ramp at 10°C/min to 200°C, hold for 5 min |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | m/z 40-200 |

| Source Temperature | 230 °C |

| Quadrupole Temp | 150 °C |

3. Data Analysis:

-

Identify this compound by its retention time and comparison of its mass spectrum with a reference library (e.g., NIST).

-

For quantitative analysis, generate a calibration curve by plotting the ratio of the peak area of this compound to the internal standard against the concentration.

Caption: Experimental workflow for the GC-MS analysis of this compound.

Biological Activity and Metabolism

The biological activity of simple alkanes is generally low. However, their metabolism by microorganisms is of significant interest for bioremediation and understanding metabolic pathways.

Microbial Metabolism

Studies have shown that certain bacteria can utilize branched-chain alkanes as a carbon source. Two strains of Achromobacter have been identified that can grow on this compound.[10] The metabolic pathway involves the terminal oxidation of the alkane. In the case of this compound, this leads to the formation of pivalic acid (2,2-dimethylpropanoic acid), which was found to accumulate in the culture medium.[10] This suggests that while the initial oxidation occurs, the quaternary carbon structure of the resulting pivalic acid makes it resistant to further biodegradation by these strains.[10]

The general pathway for n-alkane degradation in bacteria like Achromobacter often proceeds via a terminal oxidation pathway.[11] This involves the conversion of the alkane to a primary alcohol, then to an aldehyde, and finally to a fatty acid, which can then enter the beta-oxidation cycle.

Caption: Proposed metabolic pathway of this compound in Achromobacter.

Mammalian Metabolism and Toxicology

There is limited specific information available on the mammalian metabolism and toxicology of this compound. Generally, short-chain branched alkanes are expected to have low systemic toxicity. However, like other volatile hydrocarbons, high concentrations of vapor can cause central nervous system depression, leading to dizziness or suffocation. Skin contact may cause irritation.[12] Due to its lipophilic nature, there is a potential for accumulation in fatty tissues. Further toxicological studies are needed to fully characterize its safety profile for applications in drug development and other fields.

Conclusion

This compound is a well-characterized branched-chain alkane with established physicochemical properties and analytical methods for its detection. Its primary applications are in the fuel and chemical industries, with potential uses in organic synthesis relevant to pharmaceutical research. While its microbial metabolism has been studied, highlighting a pathway leading to the accumulation of pivalic acid, its mammalian metabolism and long-term toxicological effects remain an area for further investigation. This guide provides a foundational understanding of this compound for researchers and professionals in the chemical and pharmaceutical sciences.

References

- 1. Heptane, 2,2-dimethyl- [webbook.nist.gov]

- 2. GSRS [precision.fda.gov]

- 3. Heptane, 2,2-dimethyl- (CAS 1071-26-7) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. This compound | C9H20 | CID 14062 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1071-26-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. This compound [stenutz.eu]

- 7. Heptane, 2,2-dimethyl- [webbook.nist.gov]

- 8. spectrabase.com [spectrabase.com]

- 9. This compound | 1071-26-7 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. cloudfront.zoro.com [cloudfront.zoro.com]

An In-depth Technical Guide to the Solubility Characteristics of 2,2-Dimethylheptane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility profile of 2,2-Dimethylheptane, a branched-chain alkane. The document details its solubility in various solvents, outlines experimental protocols for solubility determination, and presents a logical framework for understanding the factors governing its dissolution.

Introduction to the Solubility of this compound

This compound (C9H20) is a non-polar, branched-chain aliphatic hydrocarbon. Its molecular structure, lacking any significant dipole moment, is the primary determinant of its solubility characteristics. The governing principle for the solubility of non-polar compounds like this compound is "like dissolves like." This principle dictates that non-polar solutes will readily dissolve in non-polar solvents, while they will exhibit poor solubility in polar solvents. The dissolution process is driven by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For alkanes, the predominant intermolecular forces are the weak van der Waals forces (specifically, London dispersion forces).

Quantitative Solubility Data

Obtaining precise, experimentally determined quantitative solubility data for this compound across a wide spectrum of organic solvents is challenging, as such specific data is not extensively published. However, based on its chemical nature and data from chemical databases, a comprehensive qualitative and quantitative overview can be compiled.

As a non-polar liquid hydrocarbon, this compound is considered miscible with other non-polar solvents. Miscibility means that the two liquids will mix in all proportions to form a single, homogeneous phase. Conversely, it is immiscible with highly polar solvents, most notably water.

| Solvent | Solvent Type | Polarity | Expected Solubility of this compound | Quantitative Data (at standard temperature and pressure) |

| Water | Polar, Protic | High | Very Low / Immiscible | 359.2 µg/L[1] |

| Hexane | Non-polar | Low | Miscible | Data not available, expected to be fully miscible. |

| Toluene | Non-polar | Low | Miscible | Data not available, expected to be fully miscible. |

| Carbon Tetrachloride | Non-polar | Low | Miscible | Data not available, expected to be fully miscible. |

| Diethyl Ether | Slightly Polar | Low | Soluble / Miscible | Data not available, expected to be highly soluble. |

| Acetone | Polar, Aprotic | Medium | Sparingly Soluble / Immiscible | Data not available, expected to be poorly soluble. |

| Ethanol | Polar, Protic | High | Sparingly Soluble / Immiscible | Data not available, expected to be poorly soluble. |

Note: The Henry's Law constant for this compound in water at 298.15 K is 0.00021 mol/(kg*bar), indicating its low solubility in water.[2][3][4]

Factors Influencing Solubility

The solubility of this compound is a function of several interrelated factors, primarily revolving around the intermolecular forces between the solute and the solvent. A logical breakdown of these factors is presented below.

Caption: Logical diagram of factors affecting this compound solubility.

Experimental Protocols for Solubility Determination

For a liquid solute like this compound, a common and straightforward method for determining solubility in a given solvent is the Gravimetric Method . This method is particularly useful for determining the solubility of a substance that is sparingly soluble in a solvent.

Gravimetric Method for Determining Solubility of a Liquid in a Liquid

Objective: To quantitatively determine the concentration of this compound in a saturated solution with a specific solvent at a controlled temperature.

Materials:

-

This compound (high purity)

-

Solvent of interest (high purity)

-

Thermostatic water bath or incubator

-

Separatory funnel

-

Analytical balance (accurate to at least 0.1 mg)

-

Glass vials with airtight caps

-

Pipettes and syringes

-

Evaporating dish or pre-weighed beaker

-

Drying oven

Procedure:

-

Preparation of a Saturated Solution:

-

In a sealed glass vial, add an excess amount of this compound to a known volume of the solvent. The presence of a distinct second phase of this compound is necessary to ensure saturation.

-

Place the vial in a thermostatic water bath set to the desired temperature (e.g., 25°C).

-

Agitate the mixture vigorously for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached. A magnetic stirrer can be used for this purpose.

-

After agitation, allow the mixture to stand undisturbed in the thermostatic bath for several hours to allow for complete phase separation.

-

-

Sample Collection:

-

Carefully extract a known volume of the solvent phase (the saturated solution) using a pipette or syringe. It is crucial to avoid drawing any of the undissolved this compound phase.

-

Transfer the collected sample into a pre-weighed, clean, and dry evaporating dish.

-

-

Gravimetric Analysis:

-

Weigh the evaporating dish containing the sample to determine the total mass of the saturated solution.

-

Place the evaporating dish in a drying oven at a temperature sufficient to evaporate the solvent and the this compound, but below the decomposition temperature of any components. For volatile organic compounds, this step should be performed in a well-ventilated fume hood.

-

Alternatively, for less volatile solvents, a rotary evaporator can be used for more efficient solvent removal.

-

Once the solvent has completely evaporated, re-weigh the evaporating dish containing the this compound residue.

-

The difference in weight before and after evaporation gives the mass of the solvent, and the final weight of the dish minus the initial tare weight gives the mass of the dissolved this compound.

-

-

Calculation of Solubility:

-

The solubility can be expressed in various units:

-

g/100 g of solvent: (mass of this compound / mass of solvent) * 100

-

g/L of solution: (mass of this compound / volume of sample collected)

-

Mole fraction (χ): (moles of this compound) / (moles of this compound + moles of solvent)

-

-

Experimental Workflow Diagram

Caption: Workflow for gravimetric determination of solubility.

Predictive Models for Solubility

In the absence of experimental data, computational models can provide estimates of solubility. The UNIFAC (UNIQUAC Functional-group Activity Coefficients) model is a group-contribution method used to predict activity coefficients, which can then be used to calculate phase equilibria, including liquid-liquid equilibria (solubility). The UNIFAC model breaks down molecules into their constituent functional groups and uses pre-determined interaction parameters between these groups to estimate the overall properties of the mixture. While powerful, the accuracy of UNIFAC for alkane-water systems can be limited, and it is best used for estimations when experimental data is unavailable.

Conclusion

References

An In-depth Technical Guide to the Material Safety of 2,2-Dimethylheptane

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the material safety data for 2,2-Dimethylheptane (CAS No. 1071-26-7), a saturated aliphatic hydrocarbon. The information is compiled to meet the needs of professionals in research and development who require detailed safety information for handling, storage, and in case of accidental exposure.

Summary of Material Identification

| Identifier | Value |

| Chemical Name | This compound |

| Synonyms | Heptane, 2,2-dimethyl- |

| CAS Number | 1071-26-7[1][2] |

| Molecular Formula | C9H20[1][3] |

| Molecular Weight | 128.26 g/mol [1][3] |

| IUPAC Name | This compound[1] |

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of this compound.

| Property | Value |

| Appearance | Colorless to pale yellow clear liquid |

| Boiling Point | 132.0 ± 7.0 °C at 760 mmHg[3] |

| Flash Point | 24.4 ± 11.7 °C[3] |

| Density | 0.7 ± 0.1 g/cm³[3] |

| Vapor Pressure | 11.1 ± 0.1 mmHg at 25°C[3] |

| logP (Octanol/Water Partition Coefficient) | 5.17[3] |

| Refractive Index | 1.408[3] |

| Solubility | Soluble in water, 2.898 mg/L @ 25 °C (estimated)[4] |

Hazard Identification and Classification

This compound is a flammable liquid and vapor.[5] Inhalation may cause drowsiness or dizziness, and it may be fatal if swallowed and enters the airways.[5]

GHS Hazard Statements:

-

Flammable liquid and vapor.[5]

-

May be fatal if swallowed and enters airways.[5]

-

Harmful if inhaled.[5]

Precautionary Statements:

-

Keep away from heat, sparks, open flames, and hot surfaces. — No smoking.[5]

-

Keep container tightly closed.[5]

-

Ground/bond container and receiving equipment.[5]

-

Wear protective gloves, eye protection, and face protection.[5]

-

If swallowed, immediately call a poison center or doctor. Do NOT induce vomiting.[5]

-

If on skin (or hair), take off immediately all contaminated clothing. Rinse skin with water/shower.[5]

-

If inhaled, remove person to fresh air and keep comfortable for breathing.[5]

-

Store in a well-ventilated place. Keep cool.[5]

The logical flow for hazard identification and response is illustrated in the following diagram.

Experimental Protocols

Determination of Boiling Point (General Protocol)

The boiling point is typically determined using a distillation method. A sample of the substance is heated in a distillation apparatus, and the temperature at which the liquid boils and its vapor is in equilibrium with the liquid at atmospheric pressure is recorded as the boiling point.

Determination of Flash Point (General Protocol)

The flash point is commonly determined using a closed-cup tester (e.g., Pensky-Martens or Cleveland open-cup). The substance is heated at a slow, constant rate, and a small flame is periodically passed over the surface of the liquid. The flash point is the lowest temperature at which the vapors above the liquid ignite.

The experimental workflow for a generic flash point determination is outlined in the diagram below.

Toxicological Information

There is limited specific toxicological data available for this compound. The primary health hazards are related to its physical properties and general effects of hydrocarbons.

| Toxicity Endpoint | Data |

| Acute Toxicity (Oral, Dermal, Inhalation) | No data available |

| Skin Corrosion/Irritation | May cause skin irritation |

| Serious Eye Damage/Irritation | May cause eye irritation |

| Respiratory or Skin Sensitization | Not expected to be a sensitizer |

| Germ Cell Mutagenicity | No data available |

| Carcinogenicity | Not classified as a carcinogen |

| Reproductive Toxicity | No data available |

| Specific Target Organ Toxicity (Single Exposure) | May cause drowsiness or dizziness |

| Specific Target Organ Toxicity (Repeated Exposure) | No data available |

| Aspiration Hazard | May be fatal if swallowed and enters airways[5] |

Handling, Storage, and Disposal

Proper handling and storage are crucial to ensure safety when working with this compound.

Handling:

-

Use in a well-ventilated area.[5]

-

Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[5]

-

Keep away from heat, sparks, and open flames.[5]

-

Use non-sparking tools and explosion-proof equipment.[5]

-

Ground and bond containers when transferring material to prevent static discharge.[5]

-

Avoid breathing vapors.[5]

Storage:

-

Store in a cool, dry, well-ventilated place away from incompatible materials.[5]

-

Keep containers tightly closed.[5]

-

Store in a flammable liquids storage area.

Disposal:

-

Dispose of contents and container in accordance with local, regional, national, and international regulations.[5]

The logical relationship between safe handling, storage, and personal protection is depicted in the diagram below.

First-Aid Measures

In case of exposure, follow these first-aid measures:

-

Inhalation: Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[2]

-

Skin Contact: Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor if irritation persists.[2]

-

Eye Contact: Rinse with pure water for at least 15 minutes. Consult a doctor.[2]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[2]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[2]

-

Specific Hazards: Vapors may form explosive mixtures with air.[5]

-

Protective Equipment: Wear self-contained breathing apparatus for firefighting if necessary.[2]

Accidental Release Measures

-

Personal Precautions: Avoid breathing vapors, mist, or gas. Ensure adequate ventilation. Remove all sources of ignition.[2]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the chemical enter drains.[2]

-

Containment and Cleaning: Collect and arrange for disposal. Use spark-proof tools and explosion-proof equipment.[2]

References

Potential Research Applications of Branched-Chain Alkanes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Branched-chain alkanes, a diverse class of saturated hydrocarbons, are emerging from their traditional roles in petrochemistry to become valuable tools in biomedical research and drug development. Their unique physicochemical properties, including their influence on membrane dynamics and their ability to trigger specific immune responses, are opening up new avenues for investigation. This technical guide provides a comprehensive overview of the current and potential research applications of branched-chain alkanes, with a particular focus on their utility in disease modeling, their role as biomarkers, and their emerging potential in drug delivery systems. Detailed experimental protocols, quantitative data from key studies, and visualizations of relevant biological pathways are presented to facilitate the integration of these compounds into novel research strategies.

Introduction: The Evolving Role of Branched-Chain Alkanes in Biomedical Research

Historically relegated to the fields of geology and industrial chemistry, branched-chain alkanes are gaining increasing attention for their intriguing interactions with biological systems. These molecules, characterized by a main carbon chain with one or more alkyl side chains, possess distinct properties compared to their linear counterparts. Their non-linear structure disrupts packing, leading to lower melting points and altered viscosity, which can influence the fluidity and stability of lipid membranes[1][2].

Beyond their physical effects on membranes, specific branched-chain alkanes, most notably the isoprenoid pristane, have been shown to elicit potent and specific immune responses. This has led to the development of robust animal models for autoimmune diseases, providing invaluable platforms for studying disease pathogenesis and for the preclinical evaluation of novel therapeutics[3][4][5]. Furthermore, the natural occurrence and metabolic derivatives of certain branched-chain alkanes, such as pristane and phytane, have established them as important biomarkers in geochemical and potentially in metabolic and disease-related studies[6][7][8].

This guide will delve into the core research applications of branched-chain alkanes, providing the necessary technical details for their utilization in a laboratory setting.

Pristane: A Powerful Tool for Modeling Autoimmune Diseases

Pristane (2,6,10,14-tetramethylpentadecane) is a naturally occurring branched-chain alkane found in various marine organisms and mineral oil[3][9]. A single intraperitoneal injection of pristane in non-autoimmune-prone mouse strains can induce a systemic lupus erythematosus (SLE)-like syndrome, making it a cornerstone for studying autoimmunity[4][5][9].

The Pristane-Induced Lupus Model: Key Characteristics

The pristane-induced lupus (PIL) model recapitulates many of the hallmark features of human SLE, including:

-

Broad Autoantibody Production: The model is characterized by the production of a wide array of autoantibodies against nuclear and cytoplasmic antigens, including anti-nuclear antibodies (ANA), anti-double-stranded DNA (dsDNA) antibodies, and anti-Smith (Sm) antibodies[3][4][10].

-

Immune Complex-Mediated Glomerulonephritis: A key feature of severe SLE, the deposition of immune complexes in the kidneys leading to inflammation and damage, is consistently observed in the PIL model[4][10].

-

Polyclonal B-cell Activation: Pristane induces a potent and sustained activation of B-cells, leading to hypergammaglobulinemia[3].

-

Type I Interferon (IFN-I) Signature: The pathogenesis of pristane-induced lupus is strongly dependent on the production of type I interferons, a key cytokine pathway implicated in human SLE[9].

Quantitative Data from Pristane-Induced Lupus Models

The following tables summarize key quantitative data typically observed in pristane-induced lupus models in mice. These values can serve as a reference for researchers establishing this model.

Table 1: Autoantibody Levels in Pristane-Induced Lupus (BALB/c Mice)

| Autoantibody | Time Post-Injection | Fold Increase vs. Control (Approx.) | Reference |

| anti-dsDNA (IgG) | 6 months | 10 - 20 | [4] |

| anti-Sm (IgG) | 4-6 months | 15 - 30 | [4] |

| anti-Histone (IgG) | 2-4 months | 20 - 40 | [4] |

| Total IgG | 6 months | 2 - 5 | [4] |

Table 2: Cytokine and Chemokine Levels in Pristane-Induced Lupus (C57BL/6 Mice)

| Cytokine/Chemokine | Time Post-Injection | Fold Increase vs. Control (Approx.) | Reference |

| IL-6 (serum) | 1 month | 5 | [4] |

| IL-17A (serum) | 6 months | 3 - 6 | [4] |

| IFN-α (brain) | 2 weeks | 4 - 8 | [5] |

| IFN-β (brain) | 2 weeks | 3 - 7 | [5] |

| TNF-α (brain) | 1 month | 2 - 4 | [5] |

| CCL2 (MCP-1) (brain) | 1 month | 5 - 10 | [5] |

| CXCL10 (IP-10) (brain) | 1 month | 8 - 15 | [5] |

Signaling Pathways in Pristane-Induced Autoimmunity

The induction of autoimmunity by pristane involves the activation of specific innate immune signaling pathways. The following diagrams illustrate the key pathways involved.

Experimental Protocols

This protocol describes the standard method for inducing lupus-like disease in mice using pristane.

Materials:

-

Female BALB/c or C57BL/6 mice (6-8 weeks old)

-

Pristane (2,6,10,14-tetramethylpentadecane)

-

Sterile phosphate-buffered saline (PBS)

-

1 mL syringes with 25-gauge needles

Procedure:

-

Acclimatize mice for at least one week prior to the experiment.

-

On day 0, administer a single intraperitoneal (i.p.) injection of 0.5 mL of pristane to each mouse in the experimental group[4][10].

-

Administer a single i.p. injection of 0.5 mL of sterile PBS to each mouse in the control group.

-

Monitor mice regularly for signs of disease development, such as weight loss, ruffled fur, and arthritis.

-

Collect blood samples at desired time points (e.g., monthly) for autoantibody and cytokine analysis.

-

At the end of the study (typically 4-8 months post-injection), euthanize the mice and collect tissues (kidneys, spleen, etc.) for histological and molecular analysis.

Materials:

-

96-well ELISA plates

-

Coating antigen (e.g., dsDNA, Sm antigen)

-

Blocking buffer (e.g., PBS with 1% BSA)

-

Mouse serum samples

-

HRP-conjugated anti-mouse IgG secondary antibody

-

TMB substrate

-

Stop solution (e.g., 2N H₂SO₄)

-

Plate reader

Procedure:

-

Coat the wells of a 96-well plate with the desired antigen overnight at 4°C.

-

Wash the wells with PBS containing 0.05% Tween 20 (PBST).

-

Block the wells with blocking buffer for 1-2 hours at room temperature.

-

Wash the wells with PBST.

-

Add diluted mouse serum samples to the wells and incubate for 1-2 hours at room temperature.

-

Wash the wells with PBST.

-

Add the HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.

-

Wash the wells with PBST.

-

Add TMB substrate and incubate until a color develops.

-

Stop the reaction with the stop solution.

-

Read the absorbance at 450 nm using a plate reader.

-

Quantify autoantibody levels by comparing to a standard curve.

Branched-Chain Alkanes as Modulators of Membrane Properties

The incorporation of branched-chain alkanes into lipid bilayers can significantly alter the physical properties of cell membranes. This has implications for a variety of cellular processes and presents opportunities for their use as research tools in membrane biophysics.

Impact on Membrane Fluidity and Stability

-

Increased Fluidity: The branched structure of these alkanes disrupts the tight packing of fatty acid chains in the lipid bilayer, leading to an increase in membrane fluidity[1]. This is analogous to the effect of unsaturated fatty acids[2].

-

Enhanced Stability: Studies have shown that the presence of branched-chain alkanes can enhance the thermal stability of model membranes, allowing them to remain intact at higher temperatures[11].

Research Applications in Membrane Biophysics

-

Probing Membrane Dynamics: By systematically incorporating different branched-chain alkanes into artificial membranes, researchers can study how changes in membrane fluidity affect the function of membrane-associated proteins and signaling complexes.

-

Modeling Primitive Cell Membranes: The enhanced stability conferred by branched-chain alkanes makes them useful for creating models of protocells and studying the properties of membranes under conditions thought to exist in early life on Earth[11].

Branched-Chain Alkanes as Biomarkers

The presence and relative abundance of specific branched-chain alkanes in biological and geological samples can provide valuable information.

-

Geochemical Biomarkers: The ratio of pristane to phytane (Pr/Ph) is a well-established biomarker in petroleum geochemistry used to infer the redox conditions of the depositional environment[6][8]. Pristane is typically formed under more oxic conditions from the phytyl side chain of chlorophyll, while phytane is formed under more anoxic conditions[6][12].

-

Potential Metabolic Biomarkers: While less established, there is growing interest in the potential of isoprenoid alkanes and their metabolites as biomarkers for certain metabolic diseases. However, more research is needed in this area.

Branched-Chain Alkanes in Drug Delivery and Formulations

While not typically used as active pharmaceutical ingredients themselves, the unique physicochemical properties of branched-chain alkanes make them potentially useful as components in drug delivery systems.

-

Excipients in Emulsions: Their lipophilic nature and low toxicity make them suitable for use as the oil phase in emulsions for the delivery of hydrophobic drugs[13][14][15].

-

Modulation of Drug Release: The viscosity and fluidity of formulations containing branched-chain alkanes can be tuned to control the release rate of encapsulated drugs.

Toxicology and Biocompatibility

For any in vivo research application, understanding the toxicological profile of branched-chain alkanes is crucial. Generally, longer-chain branched alkanes exhibit low toxicity. However, the specific toxicological properties can vary depending on the chain length, degree of branching, and route of administration. Comprehensive safety assessments are necessary for any novel biomedical application.

Conclusion

Branched-chain alkanes represent a versatile and underexplored class of molecules with significant potential for advancing biomedical research. The well-established use of pristane in modeling autoimmune diseases provides a powerful example of their utility. As our understanding of the intricate interactions between these simple hydrocarbons and complex biological systems grows, we can anticipate the development of new research tools and therapeutic strategies based on the unique properties of branched-chain alkanes. This guide serves as a foundational resource to encourage and facilitate further exploration in this exciting field.

References

- 1. researchgate.net [researchgate.net]

- 2. Branched-Chain Fatty Acid Content Modulates Structure, Fluidity, and Phase in Model Microbial Cell Membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Serum Autoantibodies in Pristane Induced Lupus are Regulated by Neutrophil Gelatinase Associated Lipocalin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Coptisine Alleviates Pristane-Induced Lupus-Like Disease and Associated Kidney and Cardiovascular Complications in Mice [frontiersin.org]

- 5. Pristane induced lupus mice as a model for neuropsychiatric lupus (NPSLE) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Phytane - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Mechanisms of TNFα antagonist-induced lupus in a murine model - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Isoprenoids enhance the stability of fatty acid membranes at the emergence of life potentially leading to an early lipid divide - PMC [pmc.ncbi.nlm.nih.gov]

- 12. taylorandfrancis.com [taylorandfrancis.com]

- 13. fiveable.me [fiveable.me]

- 14. Drug delivery systems: An updated review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Controlled Drug Delivery Systems: Current Status and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Complexity of Nonane: A Historical and Technical Guide to Its 35 Isomers

The dawn of the 20th century marked a pivotal moment in organic chemistry, as the theoretical predictions of isomerism, born out of the structural theory developed in the mid-19th century, were met with the experimental challenge of isolating and characterizing these closely related compounds. The case of nonane (C9H20), with its 35 structural isomers, exemplifies this challenge and the ingenuity of early petroleum chemists. While the 19th century laid the theoretical groundwork, it was the systematic efforts of the early 20th century, particularly the work of the American Petroleum Institute (API), that brought clarity to the complex world of hydrocarbon isomers.

The journey to understanding nonane's isomers began with the broader quest to comprehend the composition of petroleum. In the latter half of the 19th century, chemists knew that petroleum was a complex mixture of hydrocarbons. The primary method for separating this mixture was fractional distillation, a technique refined throughout the century to separate crude oil into fractions with different boiling ranges, such as gasoline, kerosene, and lubricating oils.[1] Normal-nonane (n-nonane), the straight-chain isomer, was identified as a component of the kerosene fraction.

The theoretical possibility of numerous isomers for a given hydrocarbon formula was a direct consequence of the structural theory of organic chemistry, established by chemists like August Kekulé and Archibald Scott Couper in the 1850s. This theory posited that carbon atoms could link to form chains and that the arrangement of these atoms could vary, leading to different molecules with the same chemical formula. For nonane (C9H20), this theory predicted the existence of 35 distinct structural arrangements.

However, the actual isolation and characterization of these isomers remained a formidable task. The boiling points of the various nonane isomers are very close, making their separation by simple fractional distillation exceedingly difficult.

A significant breakthrough in the synthesis of alkanes, including branched isomers that could serve as standards for comparison, came with the development of the Wurtz reaction in 1855 by Charles Adolphe Wurtz. This reaction, involving the treatment of two alkyl halides with sodium, provided a method for forming new carbon-carbon bonds and synthesizing higher alkanes. While primarily used for creating symmetrical alkanes, it offered a potential pathway to specifically construct certain branched hydrocarbon chains, which was a crucial step in confirming the structures of isomers isolated from petroleum.

The early 20th century saw a more systematic approach to the analysis of petroleum. The American Petroleum Institute (API) Research Project 6, initiated in the 1920s, undertook the monumental task of separating and identifying the individual hydrocarbon components of a representative petroleum sample.[2][3] This project was instrumental in providing the scientific community with a detailed understanding of the composition of crude oil and reliable data on the physical properties of its constituent hydrocarbons.

Experimental Protocols of the Era

1. Superfractionation: This was a highly efficient form of fractional distillation using columns with a large number of theoretical plates. These columns, often of complex design, allowed for the separation of components with very small differences in boiling points. The process was slow and painstaking, requiring careful control of temperature and pressure.

2. Azeotropic Distillation: For isomers with extremely close boiling points, azeotropic distillation was employed. This technique involves adding a substance that forms a constant-boiling mixture (an azeotrope) with one or more of the components. The azeotrope would then distill at a different temperature, allowing for the separation of the targeted isomer.

3. Fractional Crystallization: This method was used to separate isomers based on differences in their melting points. A mixture of isomers would be cooled until one began to crystallize out of the solution. The crystals, enriched in the higher-melting isomer, could then be separated by filtration. This process would often be repeated multiple times to achieve a high degree of purity.

4. Spectroscopic Analysis: While in its infancy compared to modern techniques, early forms of spectroscopy, such as infrared spectroscopy, were used to help identify the structures of the isolated hydrocarbons by analyzing their characteristic absorption of light.

5. Synthesis of Reference Compounds: To confirm the identity of an isolated isomer, it was often necessary to synthesize it through a known chemical reaction, such as the Wurtz reaction or the Grignard reaction. The physical properties of the synthesized compound could then be compared to those of the isolated isomer.

Quantitative Data on Nonane Isomers

| Isomer Name | Boiling Point (°C) | Density (g/mL at 20°C) | Refractive Index (nD at 20°C) |

| n-Nonane | 150.8 | 0.7176 | 1.4054 |

| 2-Methyloctane | 143.3 | 0.7135 | 1.4013 |

| 3-Methyloctane | 144.2 | 0.7188 | 1.4040 |

| 4-Methyloctane | 142.5 | 0.7158 | 1.4025 |

| 2,2-Dimethylheptane | 136.2 | 0.7148 | 1.4020 |

| 2,3-Dimethylheptane | 140.5 | 0.7268 | 1.4080 |

| 2,4-Dimethylheptane | 137.8 | 0.7197 | 1.4045 |

| 2,5-Dimethylheptane | 135.2 | 0.7087 | 1.3990 |

| 2,6-Dimethylheptane | 135.2 | 0.7077 | 1.3985 |

| 3,3-Dimethylheptane | 138.8 | 0.7275 | 1.4084 |

| 3,4-Dimethylheptane | 140.7 | 0.7320 | 1.4107 |

| 3,5-Dimethylheptane | 138.5 | 0.7202 | 1.4048 |

| 4,4-Dimethylheptane | 137.5 | 0.7240 | 1.4068 |

| 3-Ethylheptane | 145.5 | 0.7290 | 1.4092 |

| 4-Ethylheptane | 141.9 | 0.7240 | 1.4068 |

| 2,2,3-Trimethylhexane | 135.8 | 0.7305 | 1.4099 |

| 2,2,4-Trimethylhexane | 132.5 | 0.7163 | 1.4028 |

| 2,2,5-Trimethylhexane | 124.1 | 0.7018 | 1.3956 |

| 2,3,3-Trimethylhexane | 140.3 | 0.7460 | 1.4177 |

| 2,3,4-Trimethylhexane | 138.5 | 0.7380 | 1.4137 |

| 2,3,5-Trimethylhexane | 133.5 | 0.7200 | 1.4047 |

| 2,4,4-Trimethylhexane | 133.0 | 0.7240 | 1.4068 |

| 3,3,4-Trimethylhexane | 141.0 | 0.7440 | 1.4167 |

| 3-Ethyl-2-methylhexane | 142.0 | 0.7350 | 1.4122 |

| 4-Ethyl-2-methylhexane | 139.5 | 0.7280 | 1.4087 |

| 3-Ethyl-3-methylhexane | 142.5 | 0.7480 | 1.4187 |

| 3-Ethyl-4-methylhexane | 142.0 | 0.7410 | 1.4152 |

| 2,2,3,3-Tetramethylpentane | 140.3 | 0.7650 | 1.4272 |

| 2,2,3,4-Tetramethylpentane | 136.0 | 0.7470 | 1.4182 |

| 2,2,4,4-Tetramethylpentane | 122.2 | 0.7160 | 1.4027 |

| 2,3,3,4-Tetramethylpentane | 140.8 | 0.7620 | 1.4257 |

| 3-Ethyl-2,2-dimethylpentane | 139.8 | 0.7450 | 1.4172 |

| 3-Ethyl-2,3-dimethylpentane | 144.5 | 0.7600 | 1.4247 |

| 3-Ethyl-2,4-dimethylpentane | 138.0 | 0.7340 | 1.4117 |

| 3,3-Diethylpentane | 146.5 | 0.7540 | 1.4217 |

Note: The physical constants presented are based on historical data from the early to mid-20th century and may differ slightly from modern, more precise measurements.

Visualizing the Discovery Process

The logical progression from the theoretical prediction of isomers to their eventual isolation and characterization can be visualized as a signaling pathway of scientific discovery.

The following diagram illustrates a generalized experimental workflow for the isolation and identification of a nonane isomer from petroleum, as would have been practiced in the early 20th century.

References

Methodological & Application

Application Notes and Protocols for the Gas Chromatography Analysis of 2,2-Dimethylheptane

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the analysis of 2,2-Dimethylheptane using gas chromatography (GC). The methodologies outlined are applicable for the qualitative and quantitative analysis of this branched alkane in various matrices, particularly in complex hydrocarbon mixtures relevant to the petrochemical and environmental sectors.

Introduction

This compound is a saturated, branched-chain hydrocarbon. Its analysis is crucial in the characterization of fuels, such as gasoline, where it is a component of "gasoline range organics" (GRO)[1]. Accurate identification and quantification are essential for quality control, regulatory compliance, and environmental monitoring. Gas chromatography, coupled with either a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is the premier analytical technique for this purpose due to its high resolution and sensitivity for volatile compounds.

Methodologies and Experimental Protocols

Successful analysis of this compound relies on appropriate sample preparation and optimized GC conditions. As a volatile, non-polar compound, this compound is well-suited for analysis on non-polar stationary phases.

Sample Preparation

The primary goal of sample preparation is to introduce a clean, representative aliquot of the sample into the GC system in a suitable solvent.

Protocol 1: Direct Injection for Liquid Samples (e.g., Fuel, Organic Solvents)

-

Dilution: Accurately dilute the liquid sample in a volatile, non-polar solvent such as hexane or pentane. A typical starting dilution is 1:100 (v/v), but this should be optimized based on the expected concentration of this compound to avoid detector saturation.

-

Internal Standard Addition: For accurate quantification, add an internal standard (e.g., decane or another n-alkane not present in the sample) to the diluted sample at a known concentration[2].

-

Homogenization: Vortex the sample for 30 seconds to ensure homogeneity.

-

Transfer: Transfer the final solution to a 2 mL autosampler vial for analysis.

Protocol 2: Headspace Analysis for Volatile Organics in Water or Soil

This method is suitable for determining this compound in environmental matrices.

-

Sample Weighing/Aliquoting: Place a known amount of the water or soil sample (e.g., 5 g) into a headspace vial.

-

Matrix Modification (optional): For soil samples, add a small amount of deionized water to aid in the partitioning of volatile compounds into the headspace.

-

Equilibration: Seal the vial and place it in a headspace autosampler. The sample is then incubated at a controlled temperature (e.g., 80°C) for a specific time (e.g., 15 minutes) to allow the volatile compounds to partition into the gas phase above the sample[1].

-

Injection: A heated, gas-tight syringe on the autosampler automatically injects a known volume of the headspace gas into the GC inlet.

Gas Chromatography (GC) and Detector Conditions

The following parameters are based on standard methods for detailed hydrocarbon analysis, such as ASTM D6730, which is designed to resolve complex mixtures of hydrocarbons including C9 isomers[3][4][5][6].

Table 1: Recommended GC-FID/MS Instrumental Parameters

| Parameter | Recommended Setting | Rationale |

| GC System | Agilent 8890 GC or equivalent | Provides precise control of temperature and flow. |

| Column | 100% Dimethylpolysiloxane (e.g., DB-1, HP-1) | Non-polar phase provides excellent separation of hydrocarbons based on boiling point[7]. |

| 100 m x 0.25 mm ID, 0.5 µm film thickness | Long column length is critical for resolving complex isomers[4][5]. | |

| Injection | ||

| Injector Type | Split/Splitless | Allows for analysis of a wide range of concentrations. |

| Inlet Temperature | 250 °C | Ensures rapid vaporization of the sample. |

| Injection Volume | 1 µL (Direct), 1 mL (Headspace) | Standard volumes for these injection techniques. |

| Split Ratio | 150:1 (can be optimized)[6] | Prevents column overloading and ensures sharp peaks. |

| Oven Program | ||

| Initial Temperature | 40 °C, hold for 4 minutes[2] | Allows for solvent focusing. |

| Ramp 1 | 1 °C/min to 60 °C[2] | Slow ramp for separation of highly volatile components. |

| Ramp 2 | 15 °C/min to 240 °C, hold for 10 minutes[2] | Faster ramp to elute higher boiling point compounds. |

| Carrier Gas | Helium or Hydrogen | Inert carrier gases compatible with FID and MS detectors. |

| Flow Rate | 1.3 mL/min (Constant Flow) | Optimal for a 0.25 mm ID column. |

| Detector (FID) | ||

| Temperature | 250 °C[2] | Prevents condensation of analytes. |

| Hydrogen Flow | 40 mL/min | Fuel for the flame. |

| Air Flow | 400 mL/min | Oxidant for the flame. |

| Makeup Gas (N2) | 20 mL/min | Improves peak shape. |

| Detector (MS) | ||

| Ionization Mode | Electron Ionization (EI) | Standard for creating reproducible mass spectra. |

| Electron Energy | 70 eV | Standard energy for generating fragment ions. |

| Source Temperature | 230 °C | Prevents analyte condensation in the ion source. |

| Mass Range | m/z 35-300[8] | Covers the expected mass range of fragments for this compound. |

Quantitative and Qualitative Data

Identification

Identification of this compound is achieved by comparing its retention time and mass spectrum to that of a known analytical standard. The use of Kovats Retention Indices provides a more robust identification that is less dependent on the specific instrument and conditions[3].

Table 2: Quantitative Data for this compound

| Parameter | Value | Column/Conditions |

| Kovats Retention Index | ~817 | Standard Non-Polar (e.g., 100% Dimethylpolysiloxane)[9] |

| Boiling Point | 132.7 °C | Standard Pressure |

| Molecular Weight | 128.26 g/mol [10] | |

| Key Mass Spectral Fragments (m/z) | 41, 43, 57 (base peak), 71, 113[11] | Electron Ionization (70 eV) |

| Limit of Detection (LOD) | Typically low µg/L to ng/L range | Dependent on sample introduction method and detector |

| Limit of Quantification (LOQ) | Typically low µg/L to ng/L range | Dependent on sample introduction method and detector |

| Linearity (R²) | >0.995 | Over a defined concentration range with appropriate calibration |

Diagrams

GC Analysis Workflow

The following diagram illustrates the logical workflow for the analysis of this compound using gas chromatography.

Caption: Workflow for GC analysis of this compound.

Analyte Path in a GC-MS System

This diagram shows the path of the analyte from injection to detection within a standard GC-MS system.

Caption: Analyte path in a GC-MS instrument.

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. whitman.edu [whitman.edu]

- 3. scioninstruments.com [scioninstruments.com]

- 4. thinghiemxangdau.vn [thinghiemxangdau.vn]

- 5. gcms.cz [gcms.cz]

- 6. Detailed Hydrocarbon Analysis : Shimadzu SOPS [shimadzu.com.au]

- 7. agilent.com [agilent.com]

- 8. shimadzu.com [shimadzu.com]

- 9. Heptane, 2,2-dimethyl- [webbook.nist.gov]

- 10. Heptane, 2,2-dimethyl- [webbook.nist.gov]

- 11. Heptane, 2,2-dimethyl- [webbook.nist.gov]

Application of 2,2-Dimethylheptane as a Reference Standard in Chromatography

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 2,2-Dimethylheptane as a reference standard in chromatographic analyses. This document outlines its properties, provides detailed experimental protocols for its use as both an internal and external standard, and presents typical performance data.

Introduction

This compound (C9H20) is a branched-chain alkane with properties that make it a suitable reference standard in gas chromatography (GC), particularly for the analysis of volatile and semi-volatile organic compounds.[1][2] Its chemical inertness, thermal stability, and distinct retention time in non-polar columns allow it to be used for both qualitative and quantitative analyses. In drug development and quality control, reference standards are crucial for method validation, ensuring the accuracy and precision of analytical results.[3][4]

Key Properties of this compound:

| Property | Value | Reference |

| Molecular Formula | C9H20 | [1][2][5] |

| Molecular Weight | 128.26 g/mol | [1][5][6] |

| CAS Number | 1071-26-7 | [1][2] |

| Boiling Point | 136.2 °C (277.2 °F) | [6] |

| Kovats Retention Index (Standard non-polar) | ~815 - 825 | [1][7] |

Application 1: this compound as an Internal Standard for Quantitative Analysis

The use of an internal standard (IS) is a robust method to improve the precision and accuracy of chromatographic quantification.[8] An IS is a compound of known concentration added to all samples, calibration standards, and blanks to correct for variations in injection volume, sample matrix effects, and instrument response. This compound is an excellent choice as an internal standard for the analysis of various analytes, particularly in complex matrices, due to its predictable chromatographic behavior.

Experimental Protocol

1. Selection of Internal Standard:

-

Analyte Compatibility: Ensure this compound is chemically similar to the analytes of interest but not naturally present in the samples.

-

Resolution: Verify that the this compound peak is well-resolved from analyte peaks and any matrix components under the chosen chromatographic conditions.

-

Elution Time: Ideally, the internal standard should elute in a region of the chromatogram with minimal interference.

2. Preparation of Standard Solutions:

-

Internal Standard Stock Solution (IS Stock): Accurately prepare a stock solution of this compound in a suitable solvent (e.g., hexane or dichloromethane) at a concentration of approximately 1000 µg/mL.

-

Calibration Standard Stock Solution (Cal Stock): Prepare a stock solution containing the target analytes at a known concentration (e.g., 1000 µg/mL) in the same solvent.

-

Working Calibration Standards: Create a series of working calibration standards by making serial dilutions of the Cal Stock. Add a constant, known amount of the IS Stock to each working standard to achieve a consistent final concentration (e.g., 50 µg/mL).

3. Sample Preparation:

-

Accurately measure a known volume or weight of the sample.

-

Add a precise amount of the IS Stock solution to the sample to achieve the same final concentration as in the working calibration standards.

-

Perform any necessary sample extraction or cleanup procedures.

4. Gas Chromatography (GC) Conditions:

The following are general GC conditions and may need to be optimized for specific applications.

| Parameter | Recommended Setting |

| GC System | Agilent 8890 GC (or equivalent) |

| Column | DB-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent non-polar column) |

| Injector | Split/Splitless Inlet |

| Injection Volume | 1 µL |

| Inlet Temperature | 250 °C |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min (Constant Flow) |

| Oven Program | Initial Temp: 50 °C, hold for 2 min; Ramp: 10 °C/min to 200 °C, hold for 5 min |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Detector Temp (FID) | 300 °C |

5. Data Analysis and Quantification:

-

Calibration Curve Construction: Inject the working calibration standards and record the peak areas for the analytes and the internal standard. For each calibration level, calculate the response factor (RF) using the following formula:

-

RF = (Analyte Peak Area / IS Peak Area) / (Analyte Concentration / IS Concentration)

-